2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate is an organic compound characterized by its unique trifluoroethyl group and a prop-2-en-1-yl substituent on the nitrogen atom of the carbamate functional group. Its molecular formula is C6H10F3NO2, and it has a molecular weight of approximately 181.15 g/mol. The presence of trifluoromethyl groups imparts distinctive physical and chemical properties, including increased lipophilicity and potential biological activity, making it of interest in medicinal chemistry and agrochemicals .
These reactions are important for understanding its reactivity and potential transformations in biological systems or synthetic applications .
Preliminary studies suggest that 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate may exhibit biological activities such as:
The synthesis of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate typically involves:
textR-NCO + CF3CH2OH → R-NH(CF3CH2O) + CO2
Due to its unique structure, 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate has several potential applications:
Research into its specific applications is ongoing, with a focus on optimizing its performance in these fields .
Interaction studies are crucial for understanding how 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate interacts with biological systems. Key areas include:
Such studies are essential for evaluating its safety and efficacy in therapeutic contexts .
Several compounds share structural similarities with 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2,2-Trifluoroethyl N-(propan-1-yl)carbamate | C6H10F3NO2 | Similar trifluoromethyl group; different alkyl chain |
2,2-Difluoroethyl N-(prop-2-en-1-yl)carbamate | C5H8F2NO2 | Contains two fluorine atoms; less lipophilic |
2-Methoxyethyl N-(prop-2-en-1-yl)carbamate | C7H13NO3 | No fluorine; more polar due to methoxy group |